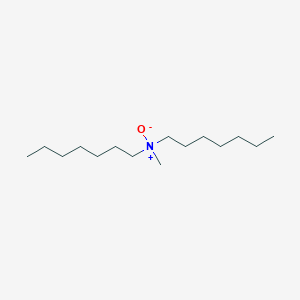
Benzoguanamine formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoguanamine formaldehyde is a thermosetting resin formed by the reaction of benzoguanamine and formaldehyde. This compound is widely used in the production of melamine resins, which are known for their excellent durability, chemical resistance, and aesthetic appeal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoguanamine formaldehyde involves the condensation of benzoguanamine with formaldehyde. The reaction typically occurs in an aqueous medium under acidic or basic conditions. The process can be summarized as follows:
Hydroxymethylation Stage: Benzoguanamine reacts with formaldehyde to form hydroxymethyl derivatives.
Etherification Stage: The hydroxymethyl derivatives undergo etherification to form the final resin.
Industrial Production Methods: In industrial settings, the production of this compound resins involves continuous processes with precise control over reaction conditions to ensure consistent product quality. The use of solid formaldehyde and butanol in a one-step-two-stage method has been explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoguanamine formaldehyde undergoes various chemical reactions, including:
Condensation Reactions: Formation of the resin through the reaction of benzoguanamine with formaldehyde.
Crosslinking Reactions: The resin can undergo further crosslinking to form a three-dimensional network, enhancing its mechanical properties.
Common Reagents and Conditions:
Formaldehyde: Used in the hydroxymethylation stage.
Acid or Base Catalysts: Used to control the pH during the reaction stages.
Major Products:
This compound Resin: The primary product formed through the condensation and etherification reactions.
Applications De Recherche Scientifique
Benzoguanamine formaldehyde resins have a wide range of applications in various fields:
Mécanisme D'action
The mechanism of action of benzoguanamine formaldehyde involves the formation of a three-dimensional network through crosslinking reactions. This network structure imparts high mechanical strength, chemical resistance, and thermal stability to the resin . The molecular targets and pathways involved in these reactions include the hydroxymethylation and etherification of benzoguanamine, leading to the formation of stable crosslinked structures .
Comparaison Avec Des Composés Similaires
Melamine Formaldehyde: Similar in structure but with all amino groups intact.
Acetoguanamine Formaldehyde: Another derivative where an amino group is replaced by an acetyl group.
Comparison:
Benzoguanamine Formaldehyde vs. Melamine Formaldehyde: this compound offers better flexibility and toughness compared to melamine formaldehyde.
This compound vs. Acetoguanamine Formaldehyde: this compound provides enhanced chemical resistance and mechanical properties.
Propriétés
Numéro CAS |
68130-56-3 |
|---|---|
Formule moléculaire |
C10H11N5O |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2 |
Clé InChI |
MSYLJRIXVZCQHW-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |
Numéros CAS associés |
68002-26-6 68130-56-3 26160-89-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol](/img/structure/B8383799.png)

![[(5-Amino-pyridin-2-yl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8383813.png)
![3-[N-methyl-N-(2-{3,4-dimethoxy-phenyl}-ethyl)amino]-propanol](/img/structure/B8383817.png)

![Benzoic acid, 4-[(1R)-3,3-difluorocyclopentyl]-](/img/structure/B8383830.png)
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B8383839.png)




